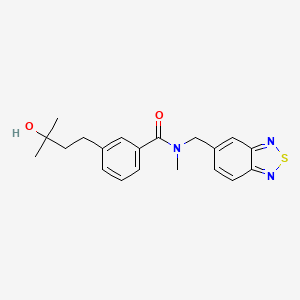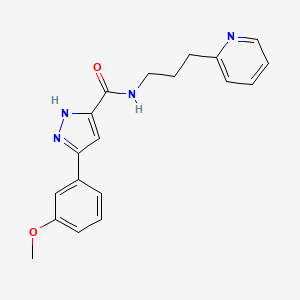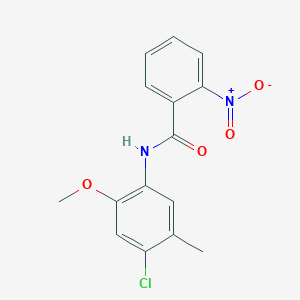
N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O4 and its molecular weight is 320.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0563846 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The study on N-phenyl-benzamide derivatives, closely related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide, highlights their significant role in inhibiting the corrosion of mild steel in an acidic environment. The presence of methoxy and nitro substituents was found to influence the inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. These compounds adsorb strongly and spontaneously at the metal/electrolyte interface, suggesting potential applications in protecting metal surfaces from corrosion (Mishra et al., 2018).
Anticonvulsant Activity
Research on 4-nitro-N-phenylbenzamides, which are structurally similar to this compound, has demonstrated their efficacy as anticonvulsants. Specifically, compounds like N-(2,6-dimethylphenyl)-4-nitrobenzamide have shown significant protection against seizures in animal models, highlighting the potential of related compounds in the treatment of epilepsy (Bailleux et al., 1995).
Antitumor Activity
A study on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide revealed insights into its structure-property relationships and antitumor activity. The compound was synthesized and characterized, with its antitumor efficacy evaluated through electrochemical measurements, density functional theory (DFT) calculations, and methylthiazolyldiphenyl-tetrazolium bromide (MTT) assays. It exhibited notable inhibition against various cancer cell lines, suggesting the potential antitumor applications of similar compounds (He et al., 2014).
Photoreactive Properties
The research on 4-nitrophenyl ethers, including compounds like N-chloro-N-methoxy-4-nitrobenzamide, highlights their utility as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inert under dark conditions but react quantitatively with amines upon UV irradiation, offering a valuable tool for biochemical and medical research (Jelenc et al., 1978).
Molecular Interaction Modeling
A study on N-3-hydroxyphenyl-4-methoxybenzamide, which shares a similar molecular structure with this compound, focused on modeling intermolecular interactions to understand its molecular structure better. The research involved X-ray diffraction, DFT calculations, and evaluation of intermolecular interactions' impact on molecular geometry, providing insights that could be applicable to related compounds (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-12(14(22-2)8-11(9)16)17-15(19)10-5-3-4-6-13(10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKWOCEYXUFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
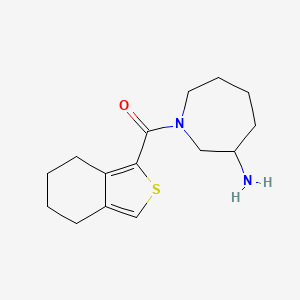
![2-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B5552860.png)
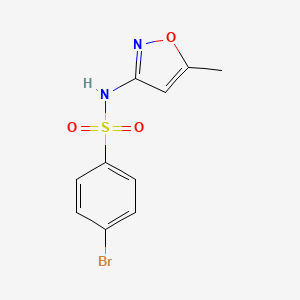
![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
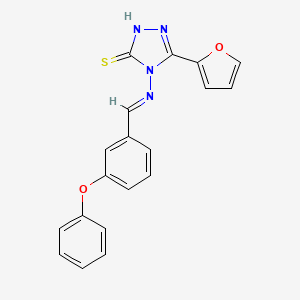
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
